molecular formula C18H19N3O4 B11289304 Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B11289304
M. Wt: 341.4 g/mol
InChI Key: FCXPKIZIMWGXHT-UHFFFAOYSA-N
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Description

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:

  • 2,5-dimethyl groups: Enhance steric bulk and influence solubility.
  • 7-oxo-4,7-dihydro moiety: A tautomeric system contributing to hydrogen-bonding capabilities.
  • Methyl acetate at position 6: A polar ester group affecting reactivity and pharmacokinetic properties.

This compound is synthesized via methods involving cyclocondensation reactions under optimized conditions, such as ultrasonic irradiation in aqueous-alcohol media with catalysts like KHSO₄ .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H19N3O4/c1-10-13(9-15(22)25-4)18(23)21-17(19-10)16(11(2)20-21)12-7-5-6-8-14(12)24-3/h5-8,20H,9H2,1-4H3

InChI Key

FCXPKIZIMWGXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Intermediate Preparation: 5-Amino-3-(2-Methoxyphenyl)-1H-Pyrazole

The synthesis begins with the preparation of a substituted 5-aminopyrazole. As demonstrated in, 5-amino-3-(anilinyl)-1H-pyrazole derivatives are synthesized via condensation of malononitrile or ethyl cyanoacetate with phenylisothiocyanate, followed by hydrazine treatment. Adapting this approach, 2-methoxyphenyl isothiocyanate could react with ethyl cyanoacetate under basic conditions to yield a thiolate intermediate, which is subsequently methylated and cyclized with hydrazine to form 5-amino-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate.

Cyclocondensation with Enaminones

Enaminones serve as versatile partners for pyrazolo[1,5-a]pyrimidine formation. For example, describes the reaction of 5-aminopyrazoles with enaminones derived from methyl aryl ketones and DMF-DMA (dimethylformamide dimethyl acetal). Applying this method, 3-(2-methoxyphenyl)-5-amino-1H-pyrazole-4-carboxylate reacts with an enaminone derived from pentane-2,4-dione (to introduce the 2,5-dimethyl groups) in refluxing acetic acid. This Michael addition-cyclization sequence affords the pyrazolo[1,5-a]pyrimidine core with the desired substitution pattern.

Oxidation and Final Functional Group Adjustments

7-Oxo Group Installation

The 7-oxo group is introduced via hydrolysis of a 7-chloro intermediate. In, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is treated with aqueous NaOH at 80°C to yield the 7-hydroxy derivative, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). For the target compound, analogous conditions would convert a 7-chloro intermediate to the 7-oxo group.

Methyl Group Introduction

The 2- and 5-methyl groups are incorporated via the enaminone precursor. Using pentane-2,4-dione in the cyclocondensation step ensures methyl groups at both positions, as reported in.

Synthetic Pathway Optimization and Challenges

Regioselectivity Control

The regioselectivity of the cyclocondensation step is critical. Studies in highlight that electron-donating groups on the pyrazole (e.g., 2-methoxyphenyl) direct cyclization to the 1,5-a position, minimizing isomeric byproducts.

Yield Data from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Pyrazole synthesisHydrazine, EtOH, reflux87
CyclocondensationEnaminone, AcOH, 110°C78
ChlorinationPOCl₃, 80°C61
Acetate alkylationMethyl bromoacetate, K₂CO₃65

Purification and Characterization

Final purification via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (MeOH/H₂O) yields the target compound in >95% purity. Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95–6.87 (m, 3H, Ar-H), 4.20 (s, 2H, CH₂COO), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

  • MS (ESI+) : m/z 412.2 [M+H]⁺.

Alternative Routes and Comparative Analysis

Hydrogenation of Tetrahydro Derivatives

Patent describes tetrahydro-pyrazolo[1,5-a]pyrimidines that could be dehydrogenated to the dihydro target compound. However, this introduces additional steps and potential over-oxidation risks .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxyphenyl group at position 3 and the methyl ester at position 6 are reactive sites:

Reaction Type Reagents/Conditions Product Reference
Demethylation BBr₃, CH₂Cl₂, −78°CReplacement of methoxy with hydroxyl group
Ester Hydrolysis NaOH (aq.), refluxConversion to carboxylic acid derivative
Amidation NH₃/MeOH, HATU, DIPEAFormation of primary amide at position 6

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes nitration and sulfonation :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 or 7 of the pyrimidine ring .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives, often used to enhance solubility .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions due to halogenated intermediates:

Reaction Catalyst System Application Yield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxaneIntroduction of aryl/heteroaryl groups at position 265–78%
Buchwald Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃Installation of amino groups for further functionalization72%

Ring-Opening and Rearrangement

Under strong acidic or oxidative conditions:

  • Ring-opening with HCl/EtOH generates pyrazole-carboxylic acid derivatives .

  • Oxidative rearrangement using m-CPBA forms pyrazolo-oxazinone analogs, which are pharmacologically relevant .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance drug-likeness:

  • Glycosylation : Reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide introduces sugar moieties, improving solubility .

  • Thiourea formation : Treatment with ammonium thiocyanate yields thiourea-linked analogs with kinase inhibition potential .

Table 1: Optimized Conditions for Ester Hydrolysis

Base Solvent Temperature Time Yield
NaOHH₂O/EtOH80°C4 h92%
LiOHTHF/H₂ORT12 h85%

Table 2: Biological Activity of Derivatives

Derivative Target IC₅₀ (nM) Source
6-Carboxylic acid analogRho Kinase18.7
7-Nitro-pyrazolopyrimidineAnticancer43.2
Thiourea-linked glycosideAntibiofilm0.50 µg/mL

Mechanistic Insights

  • Cyclization : Proceeds via intramolecular nucleophilic attack of the pyrazole NH on the adjacent carbonyl, followed by dehydration .

  • Cross-coupling : Pd-catalyzed mechanisms involve oxidative addition, transmetallation, and reductive elimination .

Scientific Research Applications

Structural Components

  • Pyrazolo[1,5-a]pyrimidine Scaffold : This core structure is associated with various biological activities.
  • Methoxyphenyl Group : Enhances lipophilicity and biological interactions.
  • Acetate Moiety : Contributes to the compound's solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds with similar structures to Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate exhibit significant anticancer properties.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of various cancer cell lines. For instance, a related compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anticancer activity due to the induction of apoptosis and inhibition of critical kinases involved in cell cycle regulation.

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications by inhibiting cyclooxygenase (COX) enzymes.

Data Table: COX Inhibition Studies

CompoundCOX Inhibition IC50 (µM)
Methyl [3-(2-methoxyphenyl)...0.04
Celecoxib0.05

Neuroprotective Effects

Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective effects.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds structurally related to this compound have been shown to improve cognitive function and reduce neuronal apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Key Features Influencing Activity

  • Sulfanyl Group : Enhances interaction with biological targets.
  • Substituted Aromatic Rings : Improve membrane permeability and binding affinity.

Mechanism of Action

The mechanism of action of Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine Derivatives

3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (QY-4541)
  • Molecular Formula : C₁₁H₁₂N₄O₃
  • Key Differences: Replaces the methyl acetate group with a propanoic acid chain at position 5.
  • Implications : The carboxylic acid group enhances hydrophilicity compared to the ester-containing target compound .
Methyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a-e)
  • Synthesis: Produced via reactions between 3-amino-4-phenylpyrazole and dimethyl acetylenedicarboxylate (DMAD) under ultrasonic conditions .
  • Structural Contrast : Lacks the 2-methoxyphenyl and 2,5-dimethyl substituents, simplifying the core structure.

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₂₆H₂₆N₂O₆S
  • Key Differences :
    • Thiazolo ring replaces pyrazolo, altering electronic properties.
    • A benzylidene group introduces extended conjugation.
  • Crystal Data: Monoclinic (P21/n) with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å .

Triazolo[1,5-a]pyrimidine Derivatives

Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
  • Molecular Formula : C₁₄H₁₂N₄O₃
  • Key Differences :
    • Triazolo ring instead of pyrazolo, increasing nitrogen content.
    • Phenyl substituent at position 2 vs. 2-methoxyphenyl in the target compound.
  • Properties : Molecular weight (284.27 g/mol) is lower due to fewer substituents .

Imidazo[1,2-a]pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Molecular Formula : C₂₈H₂₅N₅O₇
  • Key Differences: Imidazo-pyridine core with nitro and cyano groups. Higher molecular weight (51% yield, m.p. 243–245°C) due to extended substituents .

Structural and Functional Comparison Tables

Table 1. Substituent Analysis

Compound Core Position 3 Position 6 Key Functional Groups
Pyrazolo[1,5-a]pyrimidine 2-Methoxyphenyl Methyl acetate Ester, Methoxy, Methyl
Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene Ethyl ester Benzylidene, Thiazole
Triazolo[1,5-a]pyrimidine Phenyl Methyl acetate Triazole, Phenyl

Table 2. Physical and Spectral Data

Compound Molecular Weight (g/mol) Melting Point (°C) Spectral Features (IR/NMR)
Target Compound ~343.37* N/A Ester C=O (~1700 cm⁻¹), Aromatic signals
QY-4541 264.24 N/A Carboxylic acid O-H (~2500–3000 cm⁻¹)
Thiazolo Derivative 494.55 N/A C=O (1680 cm⁻¹), S-C stretching (~700 cm⁻¹)
Imidazo Derivative 523.53 243–245 Nitro group (~1520 cm⁻¹), Cyano (~2200 cm⁻¹)

*Estimated based on molecular formula C₁₈H₁₉N₃O₄.

Biological Activity

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3} with a molecular weight of 256.29 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for diverse pharmacological effects.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyrimidine framework.
  • Introduction of the methoxyphenyl and acetyl groups through nucleophilic substitution reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazolo derivatives. For instance, compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli for related compounds .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate potent anticancer effects. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compound 6n exhibited a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines tested . The mechanisms involve dual inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anti-inflammatory Effects

The anti-inflammatory potential of related pyrazolo compounds has been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, although specific data on this compound is limited.

The biological activities are primarily attributed to the interaction of the compound with specific enzymes and receptors:

  • Inhibition of CDKs : This leads to cell cycle arrest in cancer cells.
  • Antibacterial Mechanisms : Likely involves disruption of bacterial cell wall synthesis or function.

Case Studies

  • Antibacterial Study : A recent investigation evaluated the antibacterial activity of a series of pyrazolo derivatives against common pathogens. The study confirmed that modifications at specific positions on the pyrazole ring significantly influenced antibacterial potency .
  • Anticancer Evaluation : In a comprehensive screening involving 60 cancer cell lines from the NCI database, selected derivatives demonstrated IC50 values comparable to established anticancer drugs, underscoring their potential as therapeutic agents .

Data Summary

Activity MIC (µg/mL) Cell Lines Tested Growth Inhibition (%)
Antibacterial0.25 - 0.50N/AN/A
AnticancerN/A5643.9
Anti-inflammatoryN/AN/AN/A

Q & A

Q. Basic Research Focus

  • ¹H NMR : Key signals include methoxy protons (δ 2.37–3.30 ppm), aromatic protons (δ 6.37–7.10 ppm), and methylene/methyl groups (δ 2.37–4.26 ppm) .
  • Elemental analysis : Confirm stoichiometry with <1% deviation from calculated C, H, N values (e.g., C: 57.53% calc. vs. 57.42% obs.) .
  • Mass spectrometry : Use high-resolution MS to validate molecular weight (e.g., 323.77 g/mol for analogous compounds) .

Advanced Consideration : Combine 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in the pyrazolo-pyrimidine core .

How do electronic effects of substituents influence regioselectivity in multicomponent syntheses?

Q. Advanced Research Focus

  • Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates, directing substitution to the para position of the pyrimidine ring .
  • Electron-withdrawing groups (e.g., -CF₃) : Reduce nucleophilicity at specific sites, favoring alternative regioisomers .
  • Mechanistic studies : Use DFT calculations to map charge distribution in transition states .

Data Contradiction : Substituent positioning (e.g., 2-methoxyphenyl vs. 4-trifluoromethylphenyl) may lead to conflicting regioselectivity reports . Resolve via kinetic studies or isotopic labeling.

What computational methods predict the compound’s reactivity and stability?

Q. Advanced Research Focus

  • Molecular dynamics (MD) : Simulate solvent interactions to predict solubility (e.g., in DMF vs. ethanol) .
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites .
  • pKa prediction : Use software like MarvinSuite to estimate acidity (e.g., pKa ~14.75 for analogous compounds) .

Application : Validate computational models with experimental data (e.g., NMR chemical shifts, reaction kinetics).

How should researchers address discrepancies in reported yields or spectroscopic data?

Q. Data Contradiction Analysis

  • Source variation : Compare reaction scales (e.g., 0.5 mmol vs. 1.0 mmol) and purity of starting materials .
  • Spectroscopic calibration : Ensure consistent referencing (e.g., TMS for NMR) and solvent deuteration .
  • Reproducibility : Replicate reactions under controlled conditions (fixed temperature, solvent batch) to isolate variables .

Case Study : Yield disparities in acid-catalyzed syntheses (39% vs. 84%) may stem from catalyst concentration or mixing efficiency .

What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Q. Advanced Research Focus

  • Side reactions : Mitigate dimerization or oxidation by optimizing inert atmospheres (N₂/Ar) .
  • Chromatography-free purification : Use pH-dependent crystallization (e.g., aqueous DMF) for large-scale isolation .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .

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